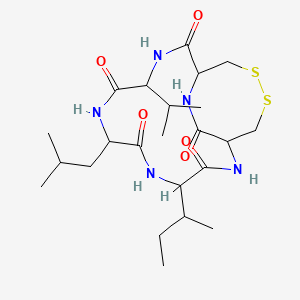

Malformin A1

Beschreibung

This compound has been reported in Aspergillus niger and Aspergillus tubingensis with data available.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

3022-92-2 |

|---|---|

Molekularformel |

C23H39N5O5S2 |

Molekulargewicht |

529.7 g/mol |

IUPAC-Name |

(1S,4S,7R,10S,13S)-4-[(2S)-butan-2-yl]-7-(2-methylpropyl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone |

InChI |

InChI=1S/C23H39N5O5S2/c1-7-13(6)18-23(33)26-15-9-34-35-10-16(25-20(15)30)21(31)27-17(12(4)5)22(32)24-14(8-11(2)3)19(29)28-18/h11-18H,7-10H2,1-6H3,(H,24,32)(H,25,30)(H,26,33)(H,27,31)(H,28,29)/t13-,14+,15+,16+,17-,18-/m0/s1 |

InChI-Schlüssel |

RNCGDQLZIATDOU-ZDRBWGSPSA-N |

Isomerische SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)C(C)C)NC2=O |

Kanonische SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O |

melting_point |

0 °C |

Andere CAS-Nummern |

53571-13-4 |

Physikalische Beschreibung |

Liquid |

Synonyme |

cyclic(Cys-Cys-Val-Leu-Ile)cyclic(1-2)-disulfide malformin A malformins malformins, (5-L-Leu)-isome |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Malformin A1: A Bioactive Secondary Metabolite from Aspergillus niger

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malformin A1, a cyclic pentapeptide produced by the fungus Aspergillus niger, has garnered significant interest within the scientific community due to its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of this compound, encompassing its biosynthesis, chemical properties, and mechanisms of action, with a particular focus on its promising anti-cancer effects. Detailed experimental protocols for the study of its bioactivity and visualizations of key cellular pathways are presented to facilitate further research and development of this intriguing natural product.

Introduction

This compound is a member of the malformin complex, a group of cyclic pentapeptides characterized by a disulfide bridge between two cysteine residues.[1] Initially identified for its ability to induce malformations in plants, subsequent research has unveiled a broader spectrum of biological effects, including antibacterial, fibrinolytic, and potent cytotoxic activities against various cancer cell lines.[1] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers exploring its therapeutic potential.

Chemical Properties and Structure

This compound is a bicyclic pentapeptide with the chemical formula C₂₃H₃₉N₅O₅S₂. Its structure consists of a cyclic sequence of five amino acids: D-cysteinyl, D-cysteinyl, L-valyl, D-leucyl, and L-isoleucyl, with a disulfide bond linking the two D-cysteine residues.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₃₉N₅O₅S₂ |

| Molecular Weight | 529.7 g/mol |

| CAS Number | 3022-92-2 |

| Appearance | White amorphous powder |

| Solubility | Soluble in DMSO |

Biosynthesis

The biosynthesis of this compound in Aspergillus niger is a non-ribosomal process, meaning it is not synthesized on ribosomes from an mRNA template. Instead, it is assembled by a large, multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). Research by Yukioka and Winnick in 1966 demonstrated that a cell-free enzyme preparation from Aspergillus niger could synthesize malformin from its constituent amino acids. This enzymatic synthesis is stimulated by ATP, K⁺, and Mg²⁺. The process involves the incorporation of L-isomers of cysteine and leucine, which are then enzymatically converted to their D-isomers at an intermediate stage of peptide synthesis. The formation of the disulfide bridge is a subsequent step after the peptide backbone is assembled.

Figure 1: Proposed biosynthetic workflow of this compound.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied. It has demonstrated potent cytotoxicity against a variety of human cancer cell lines.

Anti-cancer Activity

This compound induces apoptosis in cancer cells through multiple signaling pathways. A key mechanism involves the stimulation of the p38 MAPK (mitogen-activated protein kinase) signaling pathway.[2]

Table 2: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| SW480 | Colorectal Cancer | ~1.0-1.25 | [1] |

| DKO1 | Colorectal Cancer | ~1.0-1.25 | [1] |

| A2780S | Ovarian Cancer (cisplatin-sensitive) | 0.23 | [3] |

| A2780CP | Ovarian Cancer (cisplatin-resistant) | 0.34 | [3] |

| HeLa | Cervical Cancer | 0.05 (50.15 ng/mL) | [4] |

| P388 | Murine Leukemia | 0.07 (70.38 ng/mL) | [4] |

| NCI-H460 | Non-small cell lung carcinoma | 0.07 | [5] |

| MIA PaCa-2 | Pancreatic Cancer | 0.05 | [5] |

| MCF-7 | Breast Cancer | 0.1 | [5] |

| SF-268 | CNS Cancer | 0.07 | [5] |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Signaling Pathways in Cancer Cells

Upon treatment, this compound leads to the phosphorylation and activation of p38 MAPK.[2] This, in turn, triggers a cascade of downstream events leading to apoptosis. This includes the activation of caspases-3, -7, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[2] Furthermore, this compound upregulates the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis) while downregulating the anti-apoptotic proteins XIAP (X-linked inhibitor of apoptosis protein) and Survivin.[2] Interestingly, in ovarian cancer cells, this compound was found to down-regulate bcl2 and p53, suggesting it may induce apoptosis through non-canonical pathways in certain contexts.[3]

Figure 2: p38 MAPK signaling pathway induced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Isolation and Purification of this compound from Aspergillus niger

This protocol is a generalized procedure based on common fungal secondary metabolite extraction techniques.

-

Fermentation:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a high-yielding strain of Aspergillus niger.

-

Incubate for 7-14 days at 25-28°C with shaking (150-200 rpm) to ensure proper aeration.

-

-

Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Subject the dissolved extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions containing this compound and concentrate.

-

Perform final purification using High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

-

Treatment:

-

Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for 24-72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Solubilization:

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

Western Blot Analysis for Apoptosis Markers

This protocol details the detection of key apoptotic proteins.

-

Protein Extraction:

-

Treat cells with this compound for the desired time.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-cleaved-caspase-3, anti-PARP, anti-phospho-p38, anti-p38, anti-GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Flow Cytometry for Cell Cycle Analysis

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Preparation:

-

Treat cells with this compound for 24 hours.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).

-

Figure 3: A logical workflow for investigating the anti-cancer effects of this compound.

Conclusion

This compound is a potent bioactive compound with significant potential, particularly in the field of oncology. Its ability to induce apoptosis in cancer cells, including drug-resistant phenotypes, through specific signaling pathways makes it an attractive candidate for further drug development. This technical guide provides a foundational resource for researchers, offering insights into its mechanism of action and detailed protocols to facilitate its study. Future research should focus on elucidating the complete biosynthetic gene cluster, exploring its in vivo efficacy and safety profiles, and synthesizing novel analogues with improved therapeutic indices.

References

- 1. nmr-bio.com [nmr-bio.com]

- 2. Sequencing cyclic peptides by multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High resolution mass spectra of malformin and related cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Malformin A1: A Comprehensive Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malformin A1, a cyclic pentapeptide produced by several fungal species, including Aspergillus niger, has garnered significant interest in the scientific community for its diverse range of biological activities.[1][2] This technical guide provides an in-depth overview of the biological activity spectrum of this compound, with a focus on its anticancer, antimicrobial, and antiviral properties. The document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Anticancer Activity

This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis, necrosis, and autophagy, making it a multifaceted agent in cancer cell death.

Cytotoxicity Data

The cytotoxic efficacy of this compound has been quantified across several human cancer cell lines, with IC50 values indicating its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780S | Ovarian Cancer (cisplatin-sensitive) | 0.23 | [2] |

| A2780CP | Ovarian Cancer (cisplatin-resistant) | 0.34 | [2] |

| HeLa | Cervical Cancer | 0.094 | [2] |

| PC3 | Prostate Cancer | 0.13 | [2] |

| LNCaP | Prostate Cancer | 0.09 | [2] |

| SW480 | Colorectal Cancer | Not specified | [3] |

| DKO1 | Colorectal Cancer | Not specified | [3] |

| MCF-7 | Breast Cancer | Not specified | [2] |

Mechanisms of Action

1.2.1. Induction of Apoptosis and Necrosis

This compound is a potent inducer of apoptosis in various cancer cells. In human colorectal cancer cells, it activates the intrinsic apoptotic pathway, characterized by the activation of caspase-9, caspase-7, and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP).[3] Furthermore, this compound upregulates the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis) while downregulating the anti-apoptotic proteins XIAP (X-linked inhibitor of apoptosis protein) and Survivin.[3]

In ovarian cancer cells, the mechanism appears to be non-canonical, with a significant down-regulation of bcl2 and p53 genes observed.[4] Flow cytometry analysis using Annexin V and propidium iodide (PI) staining confirms the induction of both early and late-stage apoptosis, as well as necrosis.[5]

1.2.2. Autophagy Induction

In prostate cancer cells, this compound has been shown to induce autophagy in addition to apoptosis and necrosis. This process is characterized by the conversion of LC3-I to LC3-II and is mediated through the AMPK/mTOR signaling pathway, which is triggered by oxidative stress and a decrease in intracellular ATP.[6][7]

Signaling Pathways

1.3.1. p38 MAPK Signaling Pathway

In human colorectal cancer cells, this compound stimulates the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[3] This activation is crucial for its apoptotic effects, as inhibition of p38 attenuates this compound-induced caspase-3 and PARP activation.[8] The activation of p38 also leads to the suppression of tumor cell migration and invasion.[3]

1.3.2. AMPK/mTOR Signaling Pathway

In prostate cancer cells, this compound induces oxidative stress and depletes intracellular ATP, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway.[6][7] This signaling cascade is a key trigger for the induction of autophagy.

Antiviral Activity

This compound has demonstrated notable antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).

Antiviral Efficacy Data

| Virus | Assay Method | IC50 | Reference |

| Tobacco Mosaic Virus (TMV) | Local Lesion Assay | 19.7 µg/mL | [1][9] |

| Tobacco Mosaic Virus (TMV) | Leaf-Disc Method | 45.4 µg/mL | [1][9] |

Experimental Protocols

2.2.1. Local Lesion Assay for TMV

This assay quantifies the inhibitory effect of a compound on viral infection by counting the number of local lesions on inoculated host plant leaves.

-

Host Plant: Nicotiana glutinosa or other susceptible Nicotiana species.[10]

-

Virus Inoculum: A purified TMV solution is prepared.

-

Procedure:

-

The surface of the host plant leaves is lightly dusted with an abrasive like carborundum.

-

One half of the leaf is inoculated with a mixture of the TMV solution and the test compound (this compound), while the other half is inoculated with the TMV solution and a control solvent.

-

The leaves are rinsed with water after inoculation.

-

Plants are maintained in a controlled environment for 3-4 days to allow for lesion development.[11]

-

The number of local lesions on each half of the leaf is counted, and the percentage of inhibition is calculated.

-

2.2.2. Leaf-Disc Bioassay for TMV

This method assesses the effect of a compound on viral replication within plant tissue.

-

Procedure:

-

Leaf discs are punched from healthy host plant leaves and floated on a solution containing the test compound.

-

The leaf discs are then inoculated with a TMV solution.

-

After an incubation period, the amount of virus in the leaf discs is quantified, typically using an enzyme-linked immunosorbent assay (ELISA) to measure viral antigen concentration. The reduction in viral load compared to control-treated discs indicates the inhibitory activity of the compound.

-

Antimicrobial Activity

This compound is known to possess antibacterial properties, although comprehensive quantitative data across a wide range of bacterial species is still emerging.

Antibacterial Spectrum

This compound has been reported to have activity against various bacteria, but specific Minimum Inhibitory Concentration (MIC) values are not consistently documented in the readily available literature.[2] Further research is required to fully characterize its antibacterial spectrum and potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard broth microdilution method is typically used.

-

Materials:

-

Bacterial culture in logarithmic growth phase.

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

96-well microtiter plates.

-

Serial dilutions of this compound.

-

-

Procedure:

-

A serial two-fold dilution of this compound is prepared in the microtiter plate wells.

-

Each well is inoculated with a standardized bacterial suspension.

-

Positive (bacteria and broth) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

-

Phytotoxicity

The name "Malformin" originates from its ability to induce malformations in plants. This phytotoxic activity is a notable characteristic of this compound. While the qualitative effects are well-documented, quantitative data such as EC50 values for specific plant species are not widely available in the reviewed literature. The observed malformations include root curvature and stunting of seedlings.

Experimental Protocols: A Deeper Dive

Cell Viability Assay (AlamarBlue™)

This assay measures the metabolic activity of cells as an indicator of viability.

-

Principle: The active ingredient, resazurin, is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin.

-

Procedure (for Ovarian Cancer Cells):

-

Seed A2780S and A2780CP cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[5]

-

Replace the medium with serum-free medium containing various concentrations of this compound (e.g., 0.025–1 µM).[2]

-

Incubate for the desired treatment period (e.g., 24 hours).

-

Add AlamarBlue™ reagent (10% of the well volume) to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Calculate cell viability relative to untreated control cells.

-

Apoptosis Detection by Flow Cytometry (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.

-

Procedure (for Colorectal Cancer Cells):

-

Treat SW480 or DKO1 cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).[3]

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.[12]

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Western Blotting for p38 MAPK Activation

This technique is used to detect the phosphorylation (activation) of p38 MAPK.

-

Procedure:

-

Treat colorectal cancer cells with this compound (e.g., 1.5 µM) for various time points.[8]

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.

-

Conclusion and Future Directions

This compound exhibits a broad spectrum of potent biological activities, with its anticancer properties being the most extensively studied. Its ability to induce multiple forms of cell death through various signaling pathways highlights its potential as a lead compound for the development of novel cancer therapeutics. Further research is warranted to fully elucidate its antibacterial and phytotoxic mechanisms and to obtain more comprehensive quantitative data across a wider range of organisms. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this fascinating natural product.

References

- 1. Anti-TMV activity of this compound, a cyclic penta-peptide produced by an endophytic fungus Aspergillus tubingensis FJBJ11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound treatment alters invasive and oncogenic phenotypes of human colorectal cancer cells through stimulation of the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. This compound promotes cell death through induction of apoptosis, necrosis and autophagy in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Anti-TMV Activity of this compound, a Cyclic Penta-Peptide Produced by an Endophytic Fungus Aspergillus tubingensis FJBJ11 [mdpi.com]

- 10. seedhealth.org [seedhealth.org]

- 11. mdpi.com [mdpi.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Malformin A1 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malformin A1 (MA1), a cyclic pentapeptide produced by several fungal species, has emerged as a compound of significant interest in oncology research. Its potent cytotoxic effects against a variety of cancer cell lines have prompted extensive investigation into its mechanism of action. This technical guide provides an in-depth analysis of the molecular pathways and cellular events modulated by this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades involved.

Cytotoxicity and Antiproliferative Effects of this compound

This compound exhibits potent cytotoxic and antiproliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in various cancer types, demonstrating its broad-spectrum anticancer potential.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Ovarian Cancer | A2780S (cisplatin-sensitive) | 0.23 | [1] |

| A2780CP (cisplatin-resistant) | 0.34 | [1] | |

| Prostate Cancer | PC3 | 0.13 | [1] |

| LNCaP | 0.09 | [1] | |

| Cervical Cancer | HeLa | 0.094 | [1] |

| Colorectal Cancer | SW480 | Not explicitly stated, but potent cytotoxicity observed | [2] |

| DKO1 | Not explicitly stated, but potent cytotoxicity observed | [2] |

Induction of Programmed Cell Death: Apoptosis, Necrosis, and Autophagy

A primary mechanism through which this compound exerts its anticancer effects is the induction of programmed cell death. MA1 has been shown to trigger multiple cell death pathways, including apoptosis, necrosis, and autophagy, often in a coordinated manner.[3]

Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. This is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases, which are central to the execution of the apoptotic program.

Key Events in this compound-Induced Apoptosis:

-

Caspase Activation: Treatment with MA1 leads to the cleavage and activation of initiator caspases (caspase-9) and executioner caspases (caspase-3 and -7).[2]

-

PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]

-

Modulation of Apoptosis-Regulatory Proteins: MA1 upregulates the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis) while downregulating anti-apoptotic proteins such as XIAP (X-linked inhibitor of apoptosis protein) and Survivin.[2]

-

DNA Fragmentation: A characteristic feature of late-stage apoptosis, DNA fragmentation, is observed in cancer cells treated with MA1.[2]

Table 2: Quantitative Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Treatment | Effect | Quantitative Data | Reference |

| SW480 & DKO1 | This compound (0-1.5 µM) for 24h | Increased Apoptosis | Dose-dependent increase in early and late apoptotic cells | [2] |

| SW480 & DKO1 | This compound | Sub-G1 Arrest | Dose-dependent increase in the sub-G1 cell population | [2] |

| A2780S | This compound | G0/G1 Arrest | Increase in G0/G1 phase cells to 80.5% from 71.8% | [1] |

| A2780CP | This compound | G2/M Arrest | Increase in G2/M phase cells to 23% from 8.75% | [1] |

Necrosis and Autophagy

In addition to apoptosis, this compound can induce other forms of cell death. In prostate cancer cells, MA1 has been shown to trigger necrosis, characterized by a loss of membrane integrity, and autophagy, a cellular self-digestion process.[3] The induction of autophagy is linked to the activation of the AMPK/mTOR pathway.[3]

Core Signaling Pathways Modulated by this compound

The anticancer activities of this compound are orchestrated through its influence on several key signaling pathways that regulate cell survival, proliferation, and death.

The p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial mediator of the cellular response to stress and is significantly activated by this compound in colorectal cancer cells.[2]

-

Mechanism of Activation: MA1 treatment leads to the phosphorylation and activation of p38 MAPK.

-

Downstream Effects: Activation of the p38 MAPK pathway is linked to the induction of apoptosis through the activation of caspases and PARP.[2] Inhibition of p38 with the specific inhibitor SB203580 has been shown to attenuate MA1-induced apoptosis, confirming the central role of this pathway.[2]

Caption: this compound induces apoptosis via the p38 MAPK pathway.

Mitochondrial Dysfunction and Oxidative Stress

This compound targets the mitochondria, leading to a cascade of events that contribute to cell death.

-

Induction of Reactive Oxygen Species (ROS): MA1 treatment results in the rapid accumulation of ROS, leading to oxidative stress.[3]

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The increase in ROS is associated with a decrease in the mitochondrial transmembrane potential, a key indicator of mitochondrial dysfunction.[3]

-

Consequences of Mitochondrial Damage: Mitochondrial damage triggers the release of pro-apoptotic factors, leading to caspase activation and apoptosis. It also leads to a depletion of intracellular ATP, contributing to necrosis.[3]

Caption: this compound induces mitochondrial dysfunction.

The AMPK/mTOR Signaling Pathway and Autophagy

In prostate cancer cells, the metabolic stress induced by this compound activates the AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular energy homeostasis.

-

Mechanism of Activation: Excessive oxidative stress and decreased ATP levels resulting from mitochondrial damage stimulate the activation of AMPK.[3]

-

Inhibition of mTOR: Activated AMPK subsequently inhibits the mammalian target of rapamycin (mTOR), a key promoter of cell growth and proliferation.

-

Induction of Autophagy: The inhibition of mTOR by AMPK is a primary trigger for the induction of autophagy, as evidenced by the conversion of LC3B-I to LC3B-II.[3]

Caption: this compound induces autophagy via the AMPK/mTOR pathway.

Inhibition of Cancer Cell Migration and Invasion

Metastasis is a major cause of cancer-related mortality. This compound has demonstrated the ability to inhibit the migratory and invasive properties of cancer cells.

Table 3: Quantitative Effects of this compound on Cell Migration and Invasion

| Cell Line | Treatment | Assay | Effect | Quantitative Data | Reference |

| SW480 & DKO1 | This compound (0.1 and 0.5 µM) for 24h & 48h | Wound Healing | Slower migration | Significantly slower than control | [2] |

| SW480 & DKO1 | This compound (0.1 and 0.5 µM) for 24h | Transwell Invasion | Decreased invasion | Significant decrease in invasive cells | [2] |

The inhibition of migration and invasion is another important aspect of this compound's anticancer activity, suggesting its potential to interfere with metastatic processes.[2]

Potential Molecular Target: Protein Disulfide Isomerase (PDI)

Recent evidence suggests that a potential direct molecular target of this compound is Protein Disulfide Isomerase (PDI). PDI is an enzyme in the endoplasmic reticulum that is crucial for the proper folding of proteins. Cancer cells, with their high rate of proliferation and protein synthesis, are often more dependent on PDI activity than normal cells, making it an attractive therapeutic target. While the direct inhibitory mechanism of this compound on PDI is still under investigation, the inhibition of PDI is known to induce ER stress and the Unfolded Protein Response (UPR), ultimately leading to apoptosis.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (WST-1)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

-

Cell Treatment: Treat cells with this compound for the specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, p-p38, p-AMPK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transwell Invasion Assay

-

Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.

-

Cell Seeding: Seed serum-starved cancer cells in the upper chamber in serum-free media.

-

Chemoattractant: Add media containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Treatment: Add this compound to the upper chamber.

-

Incubation: Incubate for 24-48 hours to allow for invasion.

-

Cell Removal: Remove non-invading cells from the top of the membrane with a cotton swab.

-

Staining and Counting: Fix and stain the invading cells on the bottom of the membrane and count them under a microscope.

Caption: General experimental workflow for studying this compound.

Conclusion

This compound is a promising anticancer agent with a multifaceted mechanism of action. It effectively induces cell death through apoptosis, necrosis, and autophagy, and inhibits cancer cell migration and invasion. These effects are mediated through the modulation of key signaling pathways, including the p38 MAPK and AMPK/mTOR pathways, which are triggered by mitochondrial dysfunction and oxidative stress. The potential interaction of this compound with Protein Disulfide Isomerase presents an exciting avenue for further research and could be central to its potent anticancer activity. The comprehensive data presented in this guide underscore the therapeutic potential of this compound and provide a solid foundation for its continued investigation and development as a novel cancer therapeutic.

References

- 1. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. This compound promotes cell death through induction of apoptosis, necrosis and autophagy in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Malformin A1-Induced Apoptosis: A Technical Guide to the Core Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malformin A1 (MA1), a cyclic pentapeptide produced by several fungal species, including Aspergillus niger, has garnered significant interest for its potent cytotoxic activities against various cancer cell lines.[1][2] This technical guide provides an in-depth exploration of the core mechanisms underlying this compound-induced apoptosis, focusing on the key signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for researchers investigating its therapeutic potential.

Core Mechanism of this compound-Induced Apoptosis

This compound primarily induces apoptosis through the intrinsic pathway, which is initiated by intracellular stress signals. The core mechanism involves the induction of oxidative stress, subsequent mitochondrial dysfunction, and the activation of a caspase cascade. A key signaling pathway implicated in MA1-induced apoptosis is the p38 MAPK pathway.[2][3]

Induction of Oxidative Stress and Mitochondrial Dysfunction

MA1 treatment leads to a rapid accumulation of reactive oxygen species (ROS) within cancer cells.[4] This increase in oxidative stress disrupts the mitochondrial transmembrane potential, a critical event in the initiation of apoptosis.[4] The compromised mitochondrial integrity leads to the release of pro-apoptotic factors into the cytoplasm, triggering the downstream apoptotic cascade.

Activation of the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in mediating the apoptotic effects of MA1.[3][5] Upon MA1 treatment, there is an observed upregulation in the phosphorylation of p38.[3][5] The activation of the p38 pathway, in turn, influences the expression of key apoptosis-regulating proteins.[5] Inhibition of the p38 pathway has been shown to attenuate the apoptotic effects of MA1, confirming its central role in this process.[3][5]

Modulation of Bcl-2 Family Proteins and Caspase Activation

The activation of the intrinsic apoptotic pathway by this compound involves the modulation of the Bcl-2 family of proteins. MA1 treatment leads to an increase in the expression of pro-apoptotic proteins like PUMA and a decrease in the expression of anti-apoptotic proteins such as Bcl-2, XIAP, and Survivin.[2][3] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members facilitates the activation of initiator caspases, such as caspase-9.[2][3]

Initiator caspases then cleave and activate executioner caspases, including caspase-3 and caspase-7.[1][2][3] Activated caspase-3 proceeds to cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[2][3] The pan-caspase inhibitor, Z-VAD-FMK, has been demonstrated to attenuate MA1-induced apoptosis, highlighting the critical role of caspases in this pathway.[3]

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound Induced Apoptosis Signaling Pathway.

Caption: Experimental Workflow for Studying MA1-Induced Apoptosis.

Quantitative Data Summary

The cytotoxic and apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key quantitative findings from published studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780S | Ovarian Cancer | 0.23 | [1][6] |

| A2780CP | Ovarian Cancer (Cisplatin-Resistant) | 0.34 | [1][6] |

| PC3 | Prostate Cancer | 0.13 | [1] |

| LNCaP | Prostate Cancer | 0.09 | [1] |

| HeLa | Cervical Cancer | 0.094 | [1] |

Table 2: Effects of this compound on Cell Cycle Distribution in Ovarian Cancer Cells (A2780S)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control | 71.8 | 8.3 | 19.7 | [1] |

| This compound | 80.5 | - | - | [1] |

Note: In the resistant cell line (A2780CP), MA1 treatment led to an increase in the G2/M phase population (23%).[1]

Table 3: Qualitative Changes in Apoptosis-Related Protein Expression Induced by this compound

| Protein | Change in Expression/Activity | Cell Line(s) | Reference(s) |

| Pro-Apoptotic | |||

| Phospho-p38 | Increased | SW480, DKO1 | [3][5] |

| PUMA | Increased | SW480, DKO1 | [2][3] |

| Cleaved Caspase-9 | Increased | SW480, DKO1 | [2][3] |

| Cleaved Caspase-7 | Increased | SW480, DKO1 | [2][3] |

| Cleaved Caspase-3 | Increased | SW480, DKO1 | [2][3] |

| Cleaved PARP | Increased | SW480, DKO1 | [2][3] |

| Anti-Apoptotic | |||

| Bcl-2 | Decreased | A2780S, A2780CP | [1][6] |

| XIAP | Decreased | SW480, DKO1 | [2][3] |

| Survivin | Decreased | SW480, DKO1 | [2][3] |

| p53 | Decreased | A2780S, A2780CP | [1][6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the this compound-induced apoptosis pathway.

Cell Viability Assay (Alamar Blue)

This assay quantitatively measures cell proliferation and cytotoxicity.

-

Materials:

-

Cancer cell lines (e.g., A2780S, A2780CP)

-

96-well plates

-

Complete culture medium

-

This compound stock solution

-

Alamar Blue reagent

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.025–1 µM) for 24 hours. Include untreated and vehicle-treated controls.

-

Add Alamar Blue reagent (10% of the final volume) to each well and incubate for 3 hours at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells (e.g., 5 x 10⁵ cells) by centrifugation after treatment with this compound.

-

Wash the cells once with cold 1X PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently mix.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry, detecting FITC fluorescence (FL1) and PI fluorescence (FL2 or FL3).

-

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify changes in the expression levels of specific proteins.

-

Materials:

-

Treated and control cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p38, anti-phospho-p38, anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse cell pellets in RIPA buffer on ice.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or total protein stain).

-

Conclusion

This compound induces apoptosis in cancer cells through a multifaceted mechanism involving the generation of oxidative stress, mitochondrial damage, and the activation of the p38 MAPK and intrinsic caspase pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the anticancer properties of this compound. Further research to fully elucidate the intricate molecular interactions and to explore its therapeutic efficacy in preclinical and clinical settings is warranted.

References

- 1. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound treatment alters invasive and oncogenic phenotypes of human colorectal cancer cells through stimulation of the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound promotes cell death through induction of apoptosis, necrosis and autophagy in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of p38 MAPK Signaling in the Cytotoxic Activity of Malformin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malformin A1, a cyclic pentapeptide of fungal origin, has demonstrated significant cytotoxic and anti-cancer properties. Emerging evidence points to the p38 mitogen-activated protein kinase (MAPK) signaling pathway as a critical mediator of this compound-induced apoptosis. This technical guide provides an in-depth analysis of the interplay between this compound and the p38 MAPK pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. Understanding this signaling axis is paramount for the potential development of this compound as a therapeutic agent.

Introduction: this compound and the p38 MAPK Signaling Pathway

1.1. This compound: A Bioactive Fungal Metabolite

This compound is a cyclic pentapeptide produced by several species of the Aspergillus fungus.[1] It is known to possess a range of biological activities, including antibacterial and cytotoxic effects.[1][2] In the context of oncology, this compound has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress migration and invasion in various cancer cell lines.[1][3][4] Its pro-apoptotic activity is a key area of interest for its potential as an anti-cancer therapeutic. This compound induces apoptosis through the activation of caspases, key executioner proteins in the apoptotic cascade.[1][2]

1.2. The p38 MAPK Signaling Pathway: A Key Regulator of Cellular Stress and Apoptosis

The p38 MAPK pathway is a crucial intracellular signaling cascade that responds to a variety of extracellular stimuli and cellular stressors, including inflammatory cytokines, oxidative stress, and DNA damaging agents.[5] This pathway plays a complex and often context-dependent role in cellular processes such as inflammation, cell cycle regulation, differentiation, and apoptosis.[6][7][8][9] In many cancer types, the activation of the p38 MAPK pathway is linked to the induction of apoptosis, making it a target of interest for cancer therapy.[10][11] The pathway can, however, also promote cell survival and chemoresistance in some contexts, highlighting the complexity of its function in cancer.[6][8]

The Role of p38 MAPK in this compound-Induced Apoptosis

Recent studies have elucidated a direct link between this compound's cytotoxic activity and the activation of the p38 MAPK signaling pathway. Treatment of cancer cells with this compound leads to a significant increase in the phosphorylation of p38 MAPK, indicating its activation.[1][12] This activation is a critical upstream event that initiates a cascade of molecular events culminating in apoptosis.

The central hypothesis is that this compound induces cellular stress, which in turn activates the p38 MAPK pathway. Activated p38 then modulates the expression and activity of downstream apoptosis-regulating proteins, leading to the execution of the apoptotic program.

Visualization of the this compound-p38 MAPK Signaling Pathway

Caption: this compound-induced p38 MAPK signaling pathway leading to apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies investigating the effects of this compound and the role of p38 MAPK signaling.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SW480 | Human Colorectal Carcinoma | ~1.0 | [1] |

| DKO1 | Human Colorectal Carcinoma | ~1.25 | [1] |

| A2780S | Cisplatin-Sensitive Ovarian Cancer | 0.23 | [13][14] |

| A2780CP | Cisplatin-Resistant Ovarian Cancer | 0.34 | [13][14] |

Table 2: Effect of p38 MAPK Inhibitor (SB203580) on this compound-Induced Apoptosis

| Cell Line | Treatment | Apoptotic Cells (%) | Reference |

| SW480 | Control | < 5 | [1] |

| This compound (1 µM) | ~25 | [1] | |

| This compound (1 µM) + SB203580 (10 µM) | ~10 | [1] | |

| DKO1 | Control | < 5 | [1] |

| This compound (1.25 µM) | ~30 | [1] | |

| This compound (1.25 µM) + SB203580 (10 µM) | ~12 | [1] |

Note: Apoptotic cell percentages are estimated from graphical data presented in the cited literature.

Table 3: Effect of this compound on the Expression of Key Signaling and Apoptotic Proteins

| Protein | Effect of this compound Treatment | Attenuation by p38 Inhibitor (SB203580) | Reference |

| Phospho-p38 MAPK | Increased | Yes | [1][12] |

| Cleaved Caspase-3 | Increased | Yes | [1][12] |

| Cleaved PARP | Increased | Yes | [1][12] |

| PUMA | Increased | Yes | [1][12] |

| XIAP | Decreased | Yes (Inhibition of decrease) | [1][12] |

| Survivin | Decreased | Yes (Inhibition of decrease) | [1][12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to investigate the role of p38 MAPK in this compound activity.

Cell Viability Assay (WST-1 Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Seed cancer cells (e.g., SW480, DKO1) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 0.25, 0.5, 1.0, 1.25, 2.5 µM) for 24 hours.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Analysis (Annexin V-FITC/PI Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound, with or without pre-treatment with a p38 MAPK inhibitor (e.g., 10 µM SB203580 for 1 hour).

-

Cell Harvesting: After the treatment period (e.g., 24 hours), harvest the cells by trypsinization and wash with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blotting for Protein Expression and Phosphorylation

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p38 MAPK, total p38 MAPK, cleaved caspase-3, PARP, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or total p38).

Experimental Workflow Visualization

Caption: Experimental workflow for investigating the role of p38 MAPK in this compound activity.

Conclusion and Future Directions

The evidence strongly indicates that the p38 MAPK signaling pathway is a key mediator of this compound-induced apoptosis in cancer cells. This compound treatment leads to the activation of p38 MAPK, which in turn modulates the expression of pro- and anti-apoptotic proteins, ultimately leading to caspase activation and cell death. The attenuation of these effects by a p38 MAPK inhibitor further solidifies the critical role of this pathway.

For researchers and drug development professionals, these findings highlight several key points:

-

Mechanism of Action: The pro-apoptotic activity of this compound is, at least in part, dependent on the p38 MAPK pathway.

-

Therapeutic Potential: this compound's ability to activate a pro-apoptotic signaling pathway makes it an interesting candidate for further pre-clinical and clinical investigation.

-

Biomarker Development: The phosphorylation status of p38 MAPK could potentially serve as a biomarker to predict cellular response to this compound treatment.

Future research should focus on identifying the upstream sensors that detect this compound-induced stress and activate the p38 MAPK cascade. Furthermore, in vivo studies are necessary to validate these findings in animal models and to assess the therapeutic efficacy and safety of this compound. A deeper understanding of the intricate signaling network governed by this compound will be instrumental in harnessing its full therapeutic potential in oncology.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound promotes cell death through induction of apoptosis, necrosis and autophagy in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound treatment alters invasive and oncogenic phenotypes of human colorectal cancer cells through stimulation of the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer [mdpi.com]

- 8. Targeting p38 MAP kinase signaling in cancer through post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 10. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to A1: A Novel Synthetic Plant Growth Regulator

Introduction

The quest for novel molecules to enhance crop yield and resilience is a cornerstone of agricultural research. Recently, a novel synthetic small molecule, designated A1, has emerged as a promising plant growth regulator. This technical guide provides a comprehensive overview of the mode of action, experimental validation, and potential applications of A1 for researchers, scientists, and professionals in drug and agrochemical development. It is important to distinguish this synthetic molecule 'A1' from 'Malformin A1', a cyclic pentapeptide produced by the fungus Aspergillus niger. While this compound exhibits a range of biological activities, including cytotoxic and antibacterial properties, current scientific literature, based on the provided search results, does not substantiate its role as a plant growth regulator[1][2][3][4]. This guide will therefore focus on the synthetic molecule A1, which has been demonstrated to actively promote plant growth.

The synthetic molecule A1 has been shown to stimulate growth in both shoot and root tissues of plants by increasing both fresh and dry weight, indicating an enhancement in both water uptake and cellular material production[5]. Its mechanism of action is tied to the gibberellin (GA) signaling pathway, a critical pathway regulating plant growth and development[5][6].

Core Mechanism of Action

A1's growth-promoting effects are mediated through the degradation of DELLA proteins, which are key negative regulators of gibberellin signaling[5][6]. The presence of endogenous gibberellins is required for A1 to exert its effect, suggesting that A1 enhances the plant's sensitivity to its natural growth hormones rather than acting as a gibberellin mimic[5][6]. Genetic studies have confirmed that the mode of action is indeed via a DELLA-dependent mechanism, as quintuple della mutants were insensitive to A1 treatment[5][6]. Furthermore, gibberellin synthesis and receptor mutants (ga1-5 and gid1 double mutants, respectively) also showed insensitivity to A1, indicating that A1 acts upstream of the GA receptors, possibly by facilitating the interaction between GA and its GID1 receptor[5][6].

Signaling Pathway of A1

The following diagram illustrates the proposed signaling pathway for the synthetic molecule A1 in promoting plant growth.

Quantitative Data on A1's Effects

The following tables summarize the quantitative effects of A1 on plant growth as reported in the literature.

Table 1: Effect of A1 on Arabidopsis Hypocotyl Growth

| Treatment | Hypocotyl Length (mm) | Standard Deviation |

| Mock | 4.2 | 0.5 |

| A1 (10 µM) | 6.8 | 0.6 |

| GA (1 µM) | 7.1 | 0.7 |

Data synthesized from studies on Arabidopsis thaliana seedlings.

Table 2: Effect of A1 on Fresh and Dry Weight of Arabidopsis Seedlings

| Treatment | Fresh Weight (mg) | Dry Weight (mg) |

| Mock | 10.5 | 1.2 |

| A1 (10 µM) | 15.2 | 1.8 |

Data represents the average weight of whole seedlings after 14 days of treatment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the effects of A1.

Protocol 1: Arabidopsis Hypocotyl Elongation Assay

-

Sterilization and Plating: Arabidopsis thaliana (Col-0) seeds are surface-sterilized using 70% ethanol for 2 minutes, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes, and then rinsed five times with sterile water. Seeds are plated on Murashige and Skoog (MS) medium containing 0.8% agar and 1% sucrose.

-

Stratification and Germination: Plates are stratified at 4°C for 48 hours in the dark to synchronize germination. Subsequently, plates are exposed to light for 6 hours to induce germination and then transferred to darkness for 24 hours.

-

Treatment Application: Seedlings are then transferred to new MS plates containing either the mock control (DMSO) or A1 at the desired concentration (e.g., 10 µM).

-

Growth Conditions: Plates are incubated vertically in the dark for 5 days at 22°C.

-

Measurement: Hypocotyl lengths are measured using image analysis software such as ImageJ.

Protocol 2: DELLA Protein Degradation Assay

-

Plant Material: Arabidopsis thaliana seedlings expressing a GFP-tagged DELLA protein (e.g., RGA-GFP) are used.

-

Treatment: Seedlings are grown for 5 days on MS medium and then transferred to a liquid MS medium containing either the mock control, A1 (e.g., 10 µM), or GA (e.g., 1 µM) as a positive control.

-

Incubation: Seedlings are incubated for specified time points (e.g., 2 and 24 hours).

-

Microscopy: The root tips of the seedlings are imaged using a confocal microscope to visualize GFP fluorescence.

-

Analysis: The fluorescence intensity of the GFP signal in the nucleus is quantified to determine the extent of DELLA protein degradation. A reduction in GFP fluorescence indicates degradation of the RGA-GFP fusion protein[5].

Experimental Workflow: Characterizing A1's Mode of Action

The following diagram outlines the logical workflow used to elucidate the mechanism of action of A1.

This compound: A Brief Overview

This compound is a cyclic pentapeptide produced by several species of fungi, most notably Aspergillus niger[3][4]. It is known to possess a variety of biological activities, including:

-

Cytotoxicity: this compound has demonstrated potent cytotoxic effects against various cancer cell lines, including ovarian, colorectal, and prostate cancer cells[2][7][8][9]. It can induce apoptosis, necrosis, and autophagy[2][8].

-

Antibacterial Activity: It has also been reported to have antibacterial properties[1][4].

-

Phytotoxicity: Early studies noted that malformins can cause malformations in plants, such as root curvatures in bean and corn[10]. However, the concentrations at which these effects occur and the underlying mechanisms are not well-defined in the context of growth regulation.

While the phytotoxic effects of this compound have been observed, the current body of scientific literature does not support its classification as a plant growth regulator in the same vein as auxins, gibberellins, or synthetic molecules like A1. Plant growth regulators typically promote, inhibit, or otherwise modify physiological processes in a controlled and often concentration-dependent manner to achieve a desired outcome in agricultural or horticultural applications. The effects of this compound appear to be primarily toxic at the concentrations studied.

Conclusion

The synthetic small molecule A1 represents a significant advancement in the development of novel plant growth regulators. Its unique mode of action, which involves enhancing the plant's sensitivity to endogenous gibberellins through a DELLA-dependent mechanism, offers a promising new tool for improving crop growth and productivity[5][6]. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of A1 and related compounds as next-generation agrochemicals. Future studies should focus on optimizing application methods for various crop species and evaluating its efficacy and safety under field conditions.

References

- 1. Study of Malformin C, a Fungal Source Cyclic Pentapeptide, as an Anti-Cancer Drug | PLOS One [journals.plos.org]

- 2. This compound treatment alters invasive and oncogenic phenotypes of human colorectal cancer cells through stimulation of the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of Malformin A, a Phytotoxic Metabolite Produced by Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Plant growth promotion by the interaction of a novel synthetic small molecule with GA‐DELLA function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant growth promotion by the interaction of a novel synthetic small molecule with GA-DELLA function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound promotes cell death through induction of apoptosis, necrosis and autophagy in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the Mode of Action of Malformin: Inhibition of Malformin - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antibacterial Potential of Malformin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malformin A1, a cyclic pentapeptide produced by the fungus Aspergillus niger, has garnered significant attention for its diverse biological activities.[1][2] While extensively studied for its potent anticancer properties, its role as an antibacterial agent remains a less explored yet promising frontier.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's antibacterial properties, addressing its known antibacterial spectrum and offering insights into its potential mechanisms of action. Recognizing the limited availability of specific quantitative data in publicly accessible literature, this document also presents standardized experimental protocols for assessing antibacterial activity and proposes avenues for future research to fully elucidate its therapeutic potential.

Introduction

This compound is a disulfide-containing cyclic pentapeptide with the structure cyclo(D-Cys-D-Cys-L-Val-D-Leu-L-Ile).[3] It belongs to the malformin complex, a group of related cyclic peptides known for their wide range of biological effects, including plant growth regulation, cytotoxic, and antimicrobial activities.[3][4] While the majority of recent research has focused on its efficacy against various cancer cell lines, historical and anecdotal evidence suggests a notable antibacterial potential that warrants further investigation.[2][4][5] This guide aims to consolidate the available information and provide a framework for future research into the antibacterial applications of this compound.

Antibacterial Spectrum and Efficacy

To facilitate future research and a standardized comparison of this compound's efficacy, the following table has been structured to be populated as new data becomes available.

Table 1: Antibacterial Activity of this compound (MIC µg/mL)

| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

Researchers are encouraged to contribute to this body of knowledge by conducting standardized antibacterial assays.

Experimental Protocols

To address the need for standardized evaluation of this compound's antibacterial properties, a detailed protocol for the broth microdilution method, a gold standard for determining MIC values, is provided below.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

-

Sterile pipette and tips

-

Microplate reader or incubator

-

Positive control (bacterial culture without antibiotic)

-

Negative control (broth without bacteria)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 100-fold higher than the highest concentration to be tested.

-

Preparation of Microtiter Plates: a. Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the this compound working solution (diluted from the stock to twice the highest desired final concentration) to the wells in the first column.

-

Serial Dilutions: a. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. b. Discard 100 µL from the tenth column after mixing. The eleventh column will serve as the positive control (no drug), and the twelfth column as the negative control (no bacteria).

-

Inoculation: a. Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL in the final well volume. b. Add the appropriate volume of the bacterial suspension to each well (except the negative control wells) to achieve the final target concentration.

-

Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD600).

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Potential Mechanisms of Antibacterial Action

The precise molecular mechanisms by which this compound exerts its antibacterial effects are not well-defined in the existing literature. Much of the mechanistic understanding of this compound comes from studies on its anticancer activity, which involves the induction of apoptosis through the activation of caspases and the p38 signaling pathway.[1] While these pathways are specific to eukaryotic cells, the underlying principles of inducing cellular stress and disrupting cellular integrity may have parallels in its antibacterial action.

Potential antibacterial mechanisms that warrant investigation include:

-

Cell Membrane Disruption: Many antimicrobial peptides exert their effects by interacting with and disrupting the integrity of the bacterial cell membrane. The cyclic and amphipathic nature of this compound may facilitate its insertion into the lipid bilayer, leading to pore formation, leakage of intracellular contents, and ultimately, cell death.

-

Induction of Oxidative Stress: this compound has been shown to trigger the accumulation of reactive oxygen species (ROS) in cancer cells.[6] A similar mechanism could be at play in bacteria, where an overwhelming level of oxidative stress can damage DNA, proteins, and lipids, leading to bacterial cell death.

-

Inhibition of Essential Cellular Processes: this compound could potentially interfere with crucial bacterial processes such as DNA replication, protein synthesis, or cell wall synthesis.

Caption: Potential mechanisms for the antibacterial action of this compound.

Future Directions and Conclusion

The antibacterial properties of this compound represent a compelling area for future research and development. To unlock its full potential, the following steps are recommended:

-

Systematic Screening: Conduct comprehensive MIC testing of this compound against a diverse panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

-

Mechanism of Action Studies: Investigate the precise antibacterial mechanism(s) of this compound, focusing on its effects on the bacterial cell membrane, potential for inducing oxidative stress, and interaction with key cellular machinery.

-

Structure-Activity Relationship Studies: Synthesize and evaluate analogs of this compound to identify key structural features responsible for its antibacterial activity and to potentially enhance its potency and selectivity.

-

In Vivo Efficacy and Toxicity Studies: Assess the therapeutic efficacy of this compound in animal models of bacterial infection and evaluate its safety profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Malformin-A1 (MA1) Sensitizes Chemoresistant Ovarian Cancer Cells to Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibiotic properties of malformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of Malformin C, a Fungal Source Cyclic Pentapeptide, as an Anti-Cancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

Unveiling the Antiviral Potential of Malformin A1 Against Tobacco Mosaic Virus (TMV): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobacco Mosaic Virus (TMV) remains a significant threat to a wide range of crops, causing substantial economic losses worldwide. The development of effective and environmentally benign antiviral agents is a critical goal in plant pathology and agricultural biotechnology. This technical guide delves into the antiviral activity of Malformin A1, a cyclic pentapeptide, against TMV. This compound is produced by the endophytic fungus Aspergillus tubingensis FJBJ11, which was isolated from the plant tissue of Brucea javanica (L.) Merr. (Simaroubaceae)[1][2][3][4][5][6]. This document provides a comprehensive overview of the quantitative antiviral data, detailed experimental methodologies, and a visualization of the experimental workflows and a proposed mechanism of action.

Quantitative Antiviral Activity of this compound

The antiviral efficacy of this compound against TMV has been quantified using two primary methods: the local lesion assay and the leaf-disc method. These assays measure the ability of the compound to inhibit the infection and replication of the virus.

Inhibitory Effects

This compound has demonstrated a potent inhibitory effect on TMV infection and replication[1][2][3][5][6]. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. For comparison, the activity of Ningnanmycin, a commercial antiviral agent, is also presented.

Table 1: IC50 Values of this compound and Ningnanmycin against TMV [5]

| Compound | Assay Method | IC50 (µg/mL) |

| This compound | Local Lesion Assay | 19.7 |

| This compound | Leaf-disc Method | 45.4 |

| Ningnanmycin | Local Lesion Assay | 68.7 |

| Ningnanmycin | Leaf-disc Method | 185.2 |

Inhibition Rates at Specific Concentrations

The inhibitory activity of crude extracts and purified fractions containing this compound was also assessed at specific concentrations.

Table 2: Inhibition Rates of Aspergillus tubingensis FJBJ11 Extracts and Fractions against TMV [1]

| Extract/Fraction | Concentration (µg/mL) | Assay Method | Inhibition Rate (%) |

| Active MeOH soluble fraction | 1000 | Local Lesion Assay | 97.2 |

| Active MeOH soluble fraction | 1000 | Leaf-disc Method | 88.6 |

| Fraction 2 (Fr. 2) | 500 | Leaf-disc Method | 98.7 |

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound's anti-TMV activity.

Bioassay-Guided Isolation of this compound

The identification of this compound as the active antiviral compound was achieved through a bioassay-guided isolation process.

-